{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
CAS No.: 914206-02-3
Cat. No.: VC2791651
Molecular Formula: C12H10ClNO2S2
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914206-02-3 |
|---|---|
| Molecular Formula | C12H10ClNO2S2 |
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
| Standard InChI Key | FOMVONUACZRSRI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl |
Introduction
Chemical Identity and Structure
Basic Identifiers
{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid can be identified through various chemical identifiers, which are essential for unambiguous recognition in chemical databases and literature. The primary identifiers for this compound are summarized in the following table:
| Identifier Type | Value |
|---|---|
| CAS Number | 914206-02-3 |
| IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid |
| Molecular Formula | C12H10ClNO2S2 |
| Molecular Weight | 299.8 g/mol |
| InChI | InChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
| InChIKey | FOMVONUACZRSRI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl |
The compound was officially registered with its CAS number in 2009 and has been documented in multiple chemical databases including PubChem (CID: 42281669) .
Structural Features
The structure of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid consists of several key components:
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A 1,3-thiazole ring (a five-membered aromatic heterocycle containing nitrogen and sulfur)
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An acetic acid group (-CH2COOH) attached to the 4-position of the thiazole ring
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A 4-chlorobenzyl group connected to the 2-position of the thiazole ring via a thioether (sulfur) linkage
The thiazole ring provides a rigid scaffold with specific electronic properties, while the acetic acid group offers a point for further derivatization through various reactions involving the carboxylic acid functionality. The 4-chlorobenzyl group connected through the sulfur atom introduces both lipophilicity and potential for specific molecular interactions . This structural arrangement contributes to the compound's chemical reactivity and its potential value in pharmaceutical synthesis.
Physical and Chemical Properties
Physicochemical Properties
The available data on the physical and chemical properties of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid are compiled in the following table:
These physicochemical properties indicate that {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a stable compound with a high boiling point and low volatility, characteristics that are advantageous for its use as a chemical intermediate in synthesis .
Structural and Electronic Properties
Based on its molecular structure, {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid possesses several notable structural and electronic characteristics:
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The thiazole ring is aromatic, contributing to the stability of the molecule
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The carboxylic acid group is weakly acidic, capable of forming salts and participating in esterification reactions
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The thioether linkage provides a specific spatial arrangement and electronic distribution
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The chlorine atom on the benzyl ring introduces an electronegative site that can influence reactivity and binding interactions
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The relatively high LogP value (3.44) indicates significant lipophilicity, suggesting limited water solubility but good membrane permeability
These electronic and structural properties collectively determine the reactivity patterns and potential applications of this compound in various chemical transformations and pharmaceutical applications.
Applications and Uses
Chemical Synthesis
The primary application of {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is as a building block in chemical synthesis, particularly in the development of pharmaceuticals and other organic compounds. The molecule offers several functional groups that can serve as points for further derivatization:
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The carboxylic acid group can undergo esterification, amidation, or reduction
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The thiazole ring can participate in various reactions typical of aromatic heterocycles
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The thioether linkage provides additional synthetic possibilities
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The chlorine atom on the benzyl ring allows for potential metal-catalyzed coupling reactions
These diverse reaction possibilities make the compound valuable in constructing more complex molecules with specific chemical and biological properties.
Related Compounds
Structural Analogs
Several compounds structurally related to {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid are mentioned in the search results or can be inferred:
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{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid - A positional isomer with the chlorine atom at the meta position of the benzyl ring
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(2-Methyl-1,3-thiazol-4-yl)acetic acid - A simpler thiazole derivative with a methyl group at the 2-position instead of the chlorobenzylthio group
These structural analogs provide context for understanding the chemical space around the target compound and potential structure-activity relationships in various applications.
Comparison of Properties
The following table compares {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid with its related compounds:
| Property | {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid | {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid | (2-Methyl-1,3-thiazol-4-yl)acetic acid |
|---|---|---|---|
| Molecular Formula | C12H10ClNO2S2 | C12H10ClNO2S2 | C6H7NO2S |
| Molecular Weight | 299.8 g/mol | 299.8 g/mol | 157.19 g/mol |
| Structural Difference | Chlorine at para position | Chlorine at meta position | Methyl group instead of chlorobenzylthio |
| CAS Number | 914206-02-3 | Not provided in search results | 13797-62-1 |
| Melting Point | Not provided in search results | Not provided in search results | 123.5-124.5 °C |
While both chlorobenzylthio derivatives would likely have similar physical properties due to their identical molecular formulas and closely related structures, the positional isomerism of the chlorine atom might lead to subtle differences in reactivity, binding properties, and biological activities . The (2-Methyl-1,3-thiazol-4-yl)acetic acid represents a simpler analog with significantly different properties due to the absence of the chlorobenzyl group and the thioether linkage.
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